molecular formula C7H13FO2S B13526596 4-Methylcyclohexane-1-sulfonyl fluoride CAS No. 2138252-61-4

4-Methylcyclohexane-1-sulfonyl fluoride

Cat. No.: B13526596
CAS No.: 2138252-61-4
M. Wt: 180.24 g/mol
InChI Key: LCKZFOWVSUKAEI-UHFFFAOYSA-N
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Description

4-Methylcyclohexane-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride compound of significant interest in chemical biology and medicinal chemistry research. As part of the sulfonyl fluoride class of electrophiles, it functions as a covalent modifying agent that targets nucleophilic amino acid residues in protein binding sites, including serine, threonine, tyrosine, lysine, and histidine . This compound is valued for its balanced reactivity and stability in aqueous environments, making it a versatile warhead for inhibitor design . Its primary research application is in the development of targeted covalent inhibitors (TCIs), particularly for probing enzyme active sites and mapping functionally important residues . Sulfonyl fluorides like this compound are privileged warheads for engaging biologically relevant nucleophiles beyond cysteine, thereby expanding the druggable proteome . The aliphatic cyclohexane backbone of this specific reagent may offer unique physicochemical properties, potentially enhancing selectivity by fitting into hydrophobic pockets or channels within protein structures, analogous to other aliphatic sulfonyl fluoride inhibitors such as palmityl sulfonyl fluoride (AM-374) . This compound is a key tool for activity-based protein profiling (ABPP), target identification, and the study of enzyme mechanism and function . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

2138252-61-4

Molecular Formula

C7H13FO2S

Molecular Weight

180.24 g/mol

IUPAC Name

4-methylcyclohexane-1-sulfonyl fluoride

InChI

InChI=1S/C7H13FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h6-7H,2-5H2,1H3

InChI Key

LCKZFOWVSUKAEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Direct Chloride/Fluoride Exchange from Sulfonyl Chloride Precursors

One of the most straightforward and widely applicable methods for synthesizing sulfonyl fluorides involves the nucleophilic substitution of sulfonyl chlorides (R–SO2Cl) with fluoride ions. This approach has been demonstrated with various substrates, including cyclohexane derivatives, using potassium fluoride (KF) in a biphasic water/acetone system under mild conditions.

  • Procedure : The sulfonyl chloride precursor of this compound is treated with KF in a water/acetone mixture. The reaction proceeds via nucleophilic attack of fluoride ion on the sulfonyl chloride, displacing chloride and forming the sulfonyl fluoride.
  • Reaction conditions : Ambient temperature or mild heating, biphasic solvent system (water/acetone), KF as fluoride source.
  • Yields : High yields ranging from 84% to 100% have been reported for related sulfonyl fluorides, indicating the efficiency of this method.
  • Advantages : Simple, mild, avoids hazardous reagents like sulfur tetrafluoride or DAST, and allows broad substrate scope.

This method is particularly attractive for preparing aliphatic sulfonyl fluorides such as this compound due to its operational simplicity and scalability.

Palladium-Catalyzed One-Pot Synthesis from Aryl and Heteroaryl Precursors

Although primarily demonstrated for aryl sulfonyl fluorides, palladium-catalyzed sulfonylation followed by fluorination offers a modern, mild, and versatile route that could be adapted to cyclohexyl derivatives.

  • Procedure : Aryl or heteroaryl bromides are converted to sulfinates via palladium catalysis, then treated in situ with electrophilic fluorine sources such as N-fluorobenzenesulfonimide (NFSI) to yield sulfonyl fluorides.
  • Reaction conditions : Pd catalyst, NFSI, mild temperatures (room temperature to 80 °C), inert atmosphere.
  • Yields : Moderate to excellent yields (up to 84% isolated) for diverse substrates.
  • Potential for cycloalkyl substrates : While direct examples with cyclohexane derivatives are limited, the methodology’s broad scope suggests potential applicability with appropriate substrate modifications.

This approach is valuable for late-stage functionalization and preparing sulfonyl fluorides with sensitive functional groups.

Reductive Decarboxylative Fluorosulfonylation

A recent synthetic strategy involves reductive decarboxylative fluorosulfonylation of carboxylic acid derivatives to form aliphatic sulfonyl fluorides.

  • Procedure : The carboxylic acid precursor of this compound undergoes reductive decarboxylation in the presence of NFSI, yielding the sulfonyl fluoride.
  • Reaction conditions : Sealed reaction vessel, heating at 80 °C for 9 hours, followed by room temperature stirring with NFSI for 4 hours.
  • Work-up : Extraction with dichloromethane and water, drying over sodium sulfate, filtration, and purification by silica gel chromatography.
  • Yields : Typically good, with yields around 70% reported for similar aliphatic sulfonyl fluorides.
  • Notes : This method allows derivatization with nucleophiles such as 1-naphthol for characterization due to volatility or instability of some sulfonyl fluorides.

This method has been successfully applied to various aliphatic sulfonyl fluorides and could be adapted for this compound.

Electrochemical Fluorosulfonylation of Perfluorinated Cyclohexane Derivatives

Electrochemical methods have been reported for synthesizing perfluorinated cyclohexane sulfonyl fluorides, which share structural features with this compound.

  • Procedure : Electrochemical fluorination of sulfonyl precursors in an electrochemical cell under controlled voltage and current.
  • Reaction conditions : Temperature around 17 °C, current of 35 amperes, voltage of 5.5 volts.
  • Work-up : Reflux with aqueous potassium hydroxide, recrystallization from cold water.
  • Yields : Moderate yields of purified potassium sulfonate salts (precursors to sulfonyl fluorides).
  • Notes : This method is more specialized and suited for perfluorinated analogs but demonstrates the feasibility of cyclohexyl sulfonyl fluoride synthesis via electrochemical routes.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Direct Chloride/Fluoride Exchange Sulfonyl chloride, KF, water/acetone 84–100 Simple, mild, scalable Requires sulfonyl chloride precursor
Pd-Catalyzed One-Pot Sulfonylation Pd catalyst, NFSI, aryl/heteroaryl bromides Up to 84 Mild, broad functional group tolerance Primarily for aryl substrates
Reductive Decarboxylative Fluorosulfonylation Carboxylic acid, NFSI, heating ~70 Good yields, versatile Longer reaction times
Electrochemical Fluorosulfonylation Electrochemical cell, controlled voltage Moderate Suitable for perfluorinated compounds Specialized equipment
Mechanochemical Milling Sulfonyl imidazole, KHF2, AcOH, milling 39–81 Solvent-free, green, fast Requires intermediate preparation

Research Findings and Notes

  • The direct chloride/fluoride exchange method is the most practical for this compound, given its simplicity and high yield.
  • Palladium-catalyzed and reductive decarboxylative methods offer valuable alternatives, especially for complex or sensitive substrates.
  • Mechanochemical synthesis is an emerging green technique that reduces solvent use and reaction time.
  • Electrochemical methods, while less common, provide unique access to perfluorinated analogs and demonstrate the potential for cyclohexyl sulfonyl fluoride preparation.
  • Purification is typically achieved by silica gel chromatography, and characterization often involves ^19F NMR spectroscopy due to the fluorine atom.
  • Derivatization with nucleophiles such as 1-naphthol is useful for confirming the structure of volatile or unstable sulfonyl fluorides.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and other functionalized derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Key structural analogs differ in substituents, leaving groups, or ring systems, influencing reactivity, stability, and applications.

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Features
4-Methylcyclohexane-1-sulfonyl fluoride C₇H₁₃FO₂S Methyl (-CH₃), sulfonyl fluoride 192.24 g/mol Cyclohexane backbone; fluoride leaving group
4-Methoxycyclohexane-1-sulfonyl chloride C₇H₁₃ClO₃S Methoxy (-OCH₃), sulfonyl chloride 236.75 g/mol Methoxy enhances polarity; chloride offers higher reactivity in nucleophilic substitutions
4-(Dimethylamino)-4-methylcyclohexane-1-sulfonyl chloride C₉H₁₈ClNO₂S Dimethylamino (-N(CH₃)₂), methyl, sulfonyl chloride 239.76 g/mol Amino group enables hydrogen bonding; potential for catalytic or medicinal applications
4-Methoxycyclohex-1-ene-1-sulfonyl fluoride C₇H₁₁FO₃S Methoxy, sulfonyl fluoride, cyclohexene ring 218.22 g/mol Unsaturated ring increases electrophilicity; fluoride retains hydrolytic stability
4-(2-Ethylhexanamido)-3-fluorobenzene-1-sulfonyl chloride C₁₄H₁₉ClFNO₃S Ethylhexanamido, fluorine, benzene ring 335.82 g/mol Aromatic system and bulky substituent may sterically hinder reactions

Reactivity and Stability

  • Leaving Group Influence : Sulfonyl fluorides (e.g., this compound) exhibit slower hydrolysis than sulfonyl chlorides (e.g., 4-methoxycyclohexane-1-sulfonyl chloride) due to the weaker nucleofugality of fluoride .
  • Ring Saturation : The cyclohexene derivative () is more reactive in electrophilic additions compared to saturated analogs .
  • Substituent Effects: Methoxy and dimethylamino groups enhance solubility in polar solvents but may reduce thermal stability .

Collision Cross-Section (CCS) Insights

While this compound has predicted CCS values for ionized forms (e.g., [M+H]⁺ at 148.3 Ų), analogous data for other compounds (e.g., sulfonyl chlorides) are absent in the provided evidence, limiting direct comparisons .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methylcyclohexane-1-sulfonyl fluoride, and how can purity be validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, sulfonyl chlorides (e.g., 4-methylcyclohexane-1-sulfonyl chloride) react with fluoride sources like KF or NaF in aprotic solvents (e.g., acetonitrile) under reflux. Purification involves column chromatography or recrystallization. Purity validation requires 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For sulfonate esters, confirm the absence of residual chloride via ion chromatography .
  • Key Data : Yield optimization (e.g., 60–85% depending on fluoride source), retention of stereochemistry (if applicable), and purity thresholds (>95% for biological assays).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C in moisture-free conditions. Use anhydrous solvents for reactions. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding contact with water (prevents hydrolysis to sulfonic acid). Stability tests via periodic NMR or HPLC can monitor degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR (δ ~50–60 ppm for sulfonyl fluorides) confirms fluorination. 1^1H NMR identifies methyl and cyclohexane ring protons.
  • IR : Stretching frequencies for S=O (~1350 cm1^{-1}) and S–F (~750 cm1^{-1}) bonds.
  • HRMS : Exact mass matching (e.g., C7_7H13_{13}FO2_2S requires m/z 192.0621) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to analogous sulfonyl chlorides in nucleophilic substitutions?

  • Methodology : Kinetic studies using competitive reactions with nucleophiles (e.g., amines, thiols) under identical conditions. Monitor reaction progress via 19F^{19}\text{F} NMR or LC-MS. Sulfonyl fluorides exhibit slower kinetics than chlorides due to weaker electrophilicity but offer superior hydrolytic stability, making them preferred for bioconjugation .
  • Data Contradictions : Some studies report unexpected regioselectivity in cyclohexane derivatives due to steric effects from the methyl group. Resolve via computational modeling (DFT) to map transition states .

Q. What strategies mitigate side reactions when using this compound in enzyme inhibition studies?

  • Methodology :

  • Selective Inhibition : Pre-incubate the compound with target enzymes (e.g., serine hydrolases) in buffered solutions (pH 7.4) to form covalent adducts. Use negative controls (e.g., sulfonate esters) to distinguish non-specific binding.
  • Troubleshooting : If off-target effects occur, modify the cyclohexane substituents (e.g., replace methyl with bulkier groups) to enhance selectivity. Validate via activity-based protein profiling (ABPP) .

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., acetylcholinesterase). Focus on sulfonyl fluoride’s electrophilic sulfur and steric compatibility with the methyl group.
  • QSAR Models : Corrate substituent effects (e.g., logP, polar surface area) with inhibitory IC50_{50} values from literature. Adjust synthetic routes to prioritize derivatives with predicted high affinity .

Contradiction Analysis & Experimental Design

Q. How to address discrepancies in reported yields for sulfonyl fluoride synthesis?

  • Methodology : Replicate protocols from conflicting studies while controlling variables (e.g., solvent purity, fluoride source batch). Use design of experiments (DoE) to identify critical factors (e.g., temperature, reaction time). Publish negative results to clarify optimal conditions .

Q. What mechanistic insights explain unexpected stability of this compound in aqueous buffers?

  • Methodology : Conduct pH-dependent stability assays (pH 2–10) with LC-MS monitoring. Compare hydrolysis rates to linear sulfonyl fluorides. Theoretical studies (e.g., Hammett plots) can reveal electronic effects from the cyclohexane ring’s electron-donating methyl group .

Safety & Compliance

Q. What are the ethical guidelines for disposing of sulfonyl fluoride waste?

  • Methodology : Neutralize with aqueous sodium bicarbonate (1:10 v/v) to convert residues into non-hazardous sulfonates. Document disposal per EPA/OSHA regulations. Institutional review boards (IRBs) may require toxicity assessments for in vivo studies .

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